potassium;tetra(pyrazol-1-yl)boranuide

Description

Historical Development of Scorpionate Ligands

The narrative of scorpionate ligands begins in the mid-1960s with the groundbreaking research of Swiatoslaw Trofimenko at DuPont. researchgate.net His work laid the groundwork for a new class of tripodal ligands that would prove to be remarkably versatile and influential.

In 1966, Trofimenko reported the synthesis of a new class of ligands, the poly(pyrazolyl)borates, which he aptly named "scorpionates." researchgate.net The name derives from the manner in which the ligand binds to a metal center: two of the pyrazolyl groups act like a scorpion's pincers, while the third arches over to "sting" the metal, creating a stable, tridentate coordination. researchgate.net This facial coordination mode became a hallmark of these ligands.

Trofimenko's initial work focused on the synthesis of hydrotris(pyrazolyl)borates, often abbreviated as Tp ligands. These are considered the first generation of scorpionate ligands. A key feature of these ligands is their ability to form stable octahedral complexes with a variety of metals.

Recognizing the need to control the steric environment around the metal center, Trofimenko and other researchers developed the second generation of scorpionate ligands. These ligands feature bulky substituents at the 3-position of the pyrazole (B372694) rings. This increased steric hindrance prevents the formation of 2:1 ligand-to-metal complexes, thereby leaving coordination sites on the metal open for catalysis or other reactions.

The development of scorpionate ligands has continued with further modifications, including the introduction of different substituents on the pyrazole rings and the boron atom, leading to a wide array of ligands with fine-tuned electronic and steric properties.

Overview of the Tetra(pyrazol-1-yl)boranuide Anion within the Scorpionate Family

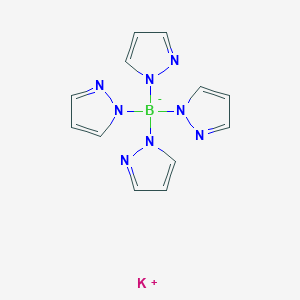

While the tris(pyrazolyl)borates are the most common, the scorpionate family also includes the tetra(pyrazol-1-yl)boranuide anion, [B(pz)4]⁻. This anion, while closely related to its tris-substituted counterparts, possesses unique structural features and coordination possibilities.

The tetra(pyrazol-1-yl)boranuide anion is classified as a poly(pyrazolyl)borate ligand. Its systematic IUPAC name is potassium;tetra(pyrazol-1-yl)boranuide. In the common nomenclature of scorpionate ligands, where Tp denotes the tris(pyrazolyl)borate framework, the tetra-substituted anion is often abbreviated as [pzTp].

Structurally, the anion features a central boron atom bonded to four pyrazol-1-yl rings. This tetrahedral arrangement of pyrazole rings around the boron atom provides multiple potential coordination sites. Unlike the classic tridentate Tp ligands, the tetra(pyrazolyl)boranuide anion can exhibit different coordination modes, including bidentate (κ²) and tridentate (κ³) binding, with one or two pyrazolyl groups remaining uncoordinated or available to bridge to another metal center. In some instances, it can even act as a tetradentate ligand, although this is less common. This versatility in coordination is a key aspect of its chemistry. acs.orgrsc.org

Significance in Contemporary Coordination and Organometallic Chemistry

The significance of poly(pyrazolyl)borate ligands, including the tetra(pyrazol-1-yl)boranuide anion, in modern chemistry cannot be overstated. Their unique combination of stability, tunability, and versatile coordination has made them indispensable tools for chemists.

One of the primary reasons for the enduring popularity of scorpionate ligands is the ease with which their steric and electronic properties can be modified. By introducing substituents on the pyrazole rings, chemists can precisely control the steric bulk around the metal center. This is crucial for applications in catalysis, where controlling access to the active site is paramount.

The electronic properties of the ligand can also be tuned by introducing electron-donating or electron-withdrawing groups on the pyrazole rings. This allows for the fine-tuning of the electron density at the metal center, which in turn influences its reactivity. The tetra(pyrazol-1-yl)boranuide ligand, with its four pyrazole rings, offers even more possibilities for functionalization and tuning.

The properties and reactivity of scorpionate ligands are often compared to other important anionic ligand systems in organometallic chemistry, most notably the cyclopentadienyl (B1206354) (Cp) anion and the neutral tris(pyrazolyl)methane (Tpm) ligands.

Cyclopentadienyl (Cp): The Tp ligands are often considered isolobal analogues of the Cp anion. Both are six-electron donors and can form stable complexes with a wide range of metals. However, the scorpionate ligands offer a distinct advantage in their tunable steric bulk, which is more difficult to achieve with the Cp ligand. The table below highlights some key differences.

| Feature | Tetra(pyrazol-1-yl)boranuide | Cyclopentadienyl (Cp) | Tris(pyrazolyl)methane (Tpm) |

|---|---|---|---|

| Charge | -1 | -1 | 0 |

| Typical Denticity | 2, 3 | 5 (η⁵) | 3 |

| Donor Atoms | Nitrogen | Carbon | Nitrogen |

| Steric Tunability | High (via substitution on pyrazole rings) | Moderate (via substitution on the ring) | High (via substitution on pyrazole rings) |

| Electronic Tunability | High (via substitution on pyrazole rings) | Moderate | High |

Properties

IUPAC Name |

potassium;tetra(pyrazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDJFJWROUEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BKN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Tetra Pyrazol 1 Yl Boranuide Anion and Its Potassium Salt

Traditional Synthetic Routes for Poly(pyrazolyl)borates

The foundational methods for the synthesis of poly(pyrazolyl)borate ligands were pioneered by Trofimenko in the 1960s. nih.gov These initial routes laid the groundwork for the development of a vast family of scorpionate ligands.

Reaction of Pyrazole (B372694) Derivatives with Metal Borohydrides

The most common and long-standing method for preparing poly(pyrazolyl)borates involves the direct reaction of a pyrazole derivative with a metal borohydride (B1222165), typically potassium borohydride (KBH₄) or sodium borohydride (NaBH₄). nih.govacs.orgwikipedia.org This reaction is often carried out by heating a mixture of the reactants, frequently in the absence of a solvent (neat) or in a high-boiling solvent. acs.orgwikipedia.org The degree of substitution on the boron atom—resulting in bis-, tris-, or tetrakis(pyrazolyl)borate—can be controlled by adjusting the reaction temperature and stoichiometry. zu.edu.ly

The reaction proceeds through a stepwise substitution of the hydride ions on the borohydride with pyrazolyl groups, accompanied by the evolution of hydrogen gas. wikipedia.org For the synthesis of the desired tetra(pyrazol-1-yl)boranuide, a significant excess of the pyrazole and higher temperatures are typically required to achieve complete substitution. nih.gov The general reaction scheme for the formation of the tris(pyrazolyl)borate anion is as follows:

To obtain the tetrakis derivative, a fourth equivalent of pyrazole is introduced under more forcing conditions. A key challenge in this traditional approach is the difficulty associated with introducing the fourth pyrazole ring, especially when using sterically hindered pyrazole derivatives. nih.gov

| Reactants | Conditions | Product | Reference |

| Potassium borohydride, 3,5-dimethylpyrazole | Anhydrous conditions, reflux in THF or diethyl ether | Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate | |

| Potassium borohydride, pyrazole | No solvent | Potassium hydrotris(pyrazol-1-yl)borate | wikipedia.org |

| Metal borohydride, pyrazole derivative | High excess of pyrazole, no solvent | Poly(pyrazolyl)borate | nih.govacs.org |

Modern and Specialized Synthetic Approaches to Tetra(pyrazol-1-yl)boranuide

To overcome the limitations of traditional methods, such as harsh reaction conditions and difficulties in synthesizing certain derivatives, more contemporary and specialized synthetic routes have been developed.

Mild Condition Syntheses using Haloboranes

A significant advancement in the synthesis of poly(pyrazolyl)borates, including the tetra(pyrazol-1-yl)boranuide anion, involves the use of highly reactive haloboranes, such as dichloroborane dimethylsulfide complex (BHCl₂·SMe₂), under mild conditions. nih.govacs.org This versatile method allows for the selective synthesis of bis-, tris-, and tetrakis(pyrazolyl)borates by reacting the haloborane with in situ formed pyrazolides. nih.govacs.org

This approach offers several advantages over the traditional melt synthesis. The reactions can be carried out at or below room temperature, and stoichiometric amounts of reagents can be used, leading to higher yields and cleaner products. nih.gov Furthermore, this method is compatible with a wider range of functional groups on the pyrazole rings, enabling the synthesis of previously inaccessible ligands. nih.govacs.org The synthesis of sodium tetrakis(pyrazolyl)borates with highly encumbering substituents has been achieved in remarkable yields using this methodology. nih.gov

| Boron Source | Pyrazole Derivative | Conditions | Product | Yield | Reference |

| BHCl₂·SMe₂ | 3-tert-butylpyrazole (in situ sodium pyrazolide) | Toluene, room temperature, 24 h | Sodium hydrotris(3-tert-butylpyrazol-1-yl)borate | Not specified | nih.gov |

| Haloboranes | In situ formed pyrazolides | Mild conditions | Bis-, tris-, or tetrakis(pyrazolyl)borates | Remarkable yields | nih.govacs.org |

Microwave-Assisted Syntheses for the Potassium Salt

Microwave-assisted synthesis has emerged as a powerful tool in organic and inorganic chemistry, offering significant advantages in terms of reaction times and yields. zu.edu.lyresearchgate.net This technique has been successfully applied to the synthesis of potassium poly(pyrazolyl)borates. zu.edu.lyresearchgate.net The reaction of potassium tetrahydroborate (KBH₄) with pyrazole derivatives under microwave irradiation proceeds much faster and often with higher yields compared to conventional heating methods. zu.edu.lyresearchgate.net

For instance, the synthesis of potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate has been optimized by investigating various reaction parameters, including temperature, time, and microwave power. zu.edu.lyresearchgate.net This method provides a rapid and efficient route to these important ligands, often completing in minutes what would take hours under classical reflux conditions. zu.edu.lyresearchgate.net

| Reactants | Method | Conditions | Advantages | Reference |

| Potassium tetrahydroborate, 3,5-dimethylpyrazole | Microwave-assisted | Optimized temperature, time, and power | Higher reaction yield, less time consumed | zu.edu.lyresearchgate.net |

| Nitrile precursors, hydrazines/thiosemicarbazide | Microwave-assisted | 80 °C, 30 minutes in ethanol | Good to excellent yields (68.4% to 90.1%) | mdpi.comnih.gov |

Design and Synthesis of Functionalized Tetra(pyrazol-1-yl)boranuide Ligands

The versatility of the tetra(pyrazol-1-yl)boranuide ligand stems from the ability to introduce a wide variety of substituents onto the pyrazolyl rings. This functionalization allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for their application in areas like catalysis. nih.govacs.org

Introduction of Substituents on Pyrazolyl Rings (e.g., Aryl, Alkyl, Pyridyl, Cyano)

The introduction of substituents on the pyrazole rings is a key strategy for modifying the properties of poly(pyrazolyl)borate ligands. nih.govacs.org A wide range of functional groups, including aryl, alkyl, pyridyl, and cyano groups, have been successfully incorporated.

Alkyl and Aryl Substituents: The introduction of bulky alkyl or aryl groups, particularly at the 3-position of the pyrazole ring, creates a sterically hindered coordination pocket around the metal center. nih.govacs.org This steric hindrance can influence the coordination number of the metal, stabilize reactive species, and control the selectivity of catalytic reactions. nih.govacs.org The synthesis of these substituted ligands can be achieved using the corresponding substituted pyrazoles in both traditional and modern synthetic routes. nih.govacs.org

Pyridyl Substituents: The incorporation of pyridyl groups onto the pyrazole backbone introduces additional coordination sites, allowing for the formation of multinuclear complexes or materials with extended structures.

Cyano Substituents: Cyano-substituted poly(pyrazolyl)borates, or "cyanoscorpionates," represent a "third generation" of these ligands. etsu.edu The electron-withdrawing nature of the cyano group significantly alters the electronic properties of the ligand, weakening the metal-nitrogen bond and increasing the Lewis acidity of the metal center. etsu.edu Furthermore, the cyano group itself can act as a donor to a second metal center, enabling the construction of coordination polymers and materials with interesting magnetic or conductive properties. etsu.edu The synthesis of potassium tris(4-cyano-3,5-diphenylpyrazolyl)borate has been reported by heating a mixture of 4-cyano-3,5-diphenylpyrazole and potassium borohydride. etsu.edu

The development of synthetic methods that are tolerant of various functional groups, such as the haloborane route, has greatly expanded the library of accessible functionalized tetra(pyrazol-1-yl)boranuide ligands. nih.govacs.org

| Substituent Type | Position on Pyrazole Ring | Effect on Ligand/Complex Properties | Synthetic Approach | Reference |

| Alkyl/Aryl | 3-position | Steric hindrance, stabilization of low-coordination numbers | Reaction of substituted pyrazoles with borohydrides or haloboranes | nih.govacs.org |

| Cyano | 4-position | Electron-withdrawing, potential for secondary coordination | Reaction of cyano-substituted pyrazoles with potassium borohydride | etsu.edu |

| Phenyl | 3- and 5-positions | Steric bulk, modified electronic properties | Reaction of diphenyl-substituted pyrazoles with potassium borohydride | etsu.edu |

Strategies for Modulating Steric Encumbrance and Electron-Withdrawing Character

The fine-tuning of the steric and electronic characteristics of poly(pyrazolyl)borate ligands is a key strategy for controlling the properties of the resulting metal complexes. acs.org This modulation is typically achieved by introducing various substituents onto the pyrazole rings before their reaction with a boron source. The nature and position of these substituents directly influence the ligand's donating ability and the steric environment around the coordinated metal center. acs.orgnih.gov

A significant advancement in this area is the development of synthetic methods that allow for the incorporation of both bulky and strongly electron-withdrawing groups on the same pyrazole ring, a combination not readily accessible through traditional high-temperature melt synthesis. acs.org A versatile method involves the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions. acs.orgnih.gov This approach is compatible with sensitive functional groups and allows for the preparation of strongly encumbered ligands with reduced donating ability. acs.org

The introduction of bulky substituents, such as tert-butyl or adamantyl groups, at the 3-position of the pyrazole ring creates significant steric hindrance around the metal center. acs.orgjcsp.org.pk This steric bulk can be used to stabilize low-coordination metal complexes and create a specific coordination pocket that can influence the reactivity of the metal. nih.govjcsp.org.pk For instance, the steric environment is a critical factor in the reactivity of biomimetic model complexes with dioxygen. nih.gov

Simultaneously, the electronic properties can be adjusted by introducing electron-withdrawing groups, such as halogens (e.g., bromine) or nitro groups, at the 4-position of the pyrazole ring. acs.org These groups decrease the electron-donating capacity of the ligand, which in turn affects the electronic structure and reactivity of the metal complex. The ability to combine bulky groups at the 3-position with electron-withdrawing groups at the 4-position provides a powerful tool for systematically studying steric and electronic effects. acs.org

The following table summarizes the synthesis of various thallium(I) hydrotris(pyrazolyl)borates with different substituents, demonstrating the successful incorporation of sterically demanding and electron-withdrawing functional groups. acs.org

| Starting Pyrazole (R3, R4, R5) | Product | Yield (%) | Notes |

| tBu, H, H | 3aTl | 89 | Introduces steric bulk. |

| tBu, Br, H | 3bTl | 90 | Combines steric bulk and an electron-withdrawing group. |

| tBu, NO2, H | 3cTl | 93 | Combines steric bulk and a strong electron-withdrawing group. |

| Adamantyl, H, H | 3dTl | 89 | Introduces a very bulky group. |

| Ms, H, H | 3eTl | 81 | Introduces a mesityl group for steric hindrance. |

| Ph, CHO, H | 3gNa | 79 | Demonstrates compatibility with sensitive aldehyde groups. |

| Me, NO2, Me | 3hNa | 86 | Incorporates an electron-withdrawing group with smaller alkyl groups. |

Data sourced from The Journal of Organic Chemistry. acs.org

This strategic functionalization of the pyrazolyl rings allows chemists to create a library of ligands with tailored properties, enabling precise control over the coordination sphere and reactivity of the resulting metal complexes. acs.orgsqu.edu.om

Boron-Functionalized Poly(pyrazolyl)borates

In addition to substitution on the pyrazolyl rings, the properties of poly(pyrazolyl)borate ligands can be significantly altered by direct functionalization of the central boron atom. squ.edu.omresearchgate.net In the parent hydrotris(pyrazolyl)borate ([HB(pz)₃]⁻) and its derivatives, the B-H bond is a potential site for chemical modification. squ.edu.om This bond can be replaced with other groups, such as alkyl or aryl moieties, to create a new class of boron-functionalized ligands. squ.edu.omresearchgate.net

This approach offers several advantages. The stability of the resulting metal complexes can be enhanced through a combination of steric and electronic effects imparted by the new substituent on the boron. squ.edu.om For example, while the complex [(H₂Bp)Ag] is sensitive to air, the phenyl-substituted analogue [(Ph₂Bp)Ag] exhibits much greater stability. squ.edu.om This increased stability is attributed to steric effects that protect the metal center. squ.edu.om

A common synthetic route to boron-functionalized ligands involves the reaction of a pyrazole derivative with a substituted borane (B79455) source. Aryldihaloboranes have been used as precursors to prepare aryltris(pyrazolyl)borates. nih.gov Another method involves a high-temperature melt reaction between a pyrazole and a tetra-substituted borate (B1201080) salt, such as potassium tetraphenylborate (B1193919) (KBPh₄). squ.edu.om This latter method was used to synthesize the diphenylbis(3-(2-pyridyl)pyrazol-1-yl)borate ligand, Ph₂Bppy, by reacting 3-(2-pyridyl)pyrazole with KBPh₄ at 190 °C. squ.edu.om

The introduction of groups directly onto the boron atom can sterically block the space above and below the ligand framework, preventing unwanted interactions with the metal center. squ.edu.omresearchgate.net This strategy has been employed in the synthesis of novel lanthanide complexes where phenyl groups attached to the boron atom provide steric shielding. researchgate.netsqu.edu.om

The table below provides examples of boron-functionalized poly(pyrazolyl)borates and the precursors used in their synthesis.

| Boron-Functionalized Ligand | Precursor 1 | Precursor 2 | Synthetic Method |

| Aryltris(pyrazolyl)borates | Sodium Pyrazolide | Aryldihaloborane | Reaction under mild conditions nih.gov |

| Diphenylbis(3-(2-pyridyl)pyrazol-1-yl)borate (Ph₂Bppy) | 3-(2-pyridyl)pyrazole | Potassium Tetraphenylborate (KBPh₄) | High-temperature melt synthesis squ.edu.om |

| Alkyltris(pyrazolyl)borate | Sodium Pyrazolide | (Ipc)BCl₂ (Ipc = Isopinocampheyl) | Reaction under mild conditions acs.org |

These boron-centered modifications complement the strategies of pyrazole ring substitution, providing a comprehensive toolkit for designing poly(pyrazolyl)borate ligands with precisely controlled steric and electronic profiles for a wide range of chemical applications. squ.edu.omresearchgate.net

Coordination Chemistry of the Tetra Pyrazol 1 Yl Boranuide Ligand

Diverse Coordination Modes and Ligand Denticity

The denticity of the tetra(pyrazol-yl)boranuide ligand, which refers to the number of donor atoms that bind to a central metal ion, is remarkably adaptable. This flexibility allows it to form complexes with diverse geometries and properties.

The tetra(pyrazol-1-yl)boranuide ligand most commonly exhibits bidentate and tridentate coordination. In its bidentate (κ²) mode, two of the four pyrazolyl nitrogen atoms coordinate to the metal center, leaving the other two non-coordinating. This is often observed in square planar complexes, such as with gold(III), where the ligand occupies two coordination sites. For example, in the complex [Au{κ²-N,N'-B(pz)₄}(R)]ClO₄, the gold center is in a square planar environment with the tetra(pyrazol-1-yl)boranuide ligand acting as a bidentate chelator. figshare.comnih.gov

In its tridentate (κ³) or "scorpionate" mode, three pyrazolyl rings bind to the metal in a facial or meridional fashion, resembling a scorpion poised to strike. This is a very common coordination mode for this class of ligands, effectively creating a stable, sterically protecting pocket around the metal. nih.gov The fourth pyrazolyl ring remains uncoordinated and can extend away from the metal center.

While less common, tetradentate (κ⁴) coordination is also possible, where all four pyrazolyl nitrogen atoms bind to a single metal center. nih.gov This mode is typically found with larger metal ions that can accommodate a higher coordination number. The ligand effectively encapsulates the metal ion, leading to highly stable complexes.

Coordination Modes of Tetra(pyrazol-1-yl)boranuide

| Coordination Mode | Denticity | Description | Example Metal Ion(s) |

|---|---|---|---|

| Bidentate (κ²) | 2 | Two pyrazolyl rings bind to the metal center. | Au(III) |

| Tridentate (κ³) | 3 | Three pyrazolyl rings bind facially to the metal center. | Various Transition Metals |

| Tetradentate (κ⁴) | 4 | All four pyrazolyl rings bind to a single metal center. | Larger Metal Ions |

Beyond chelating to a single metal center, the tetra(pyrazol-1-yl)boranuide ligand can act as a bridging ligand, linking two or more metal centers together. This can occur in several ways. For instance, a bidentate ligand can bridge two metal centers, with each metal being coordinated by one pyrazolyl group. Dimeric copper(I) complexes are known where the ligands bridge both metal ions. jcsp.org.pk More complex polynuclear structures can also form, where the ligand utilizes its multiple pyrazolyl arms to connect multiple metal ions, leading to the formation of coordination polymers or cages. nih.gov For example, dodecanuclear and tetranuclear coordination cages have been assembled using ligands with similar structural motifs. nih.gov

Complexation with a Wide Range of Metal Ions

The versatility of the tetra(pyrazol-1-yl)boranuide ligand is further demonstrated by its ability to form stable complexes with a broad spectrum of metal ions from across the periodic table.

The tetra(pyrazol-1-yl)boranuide ligand and its derivatives readily form complexes with divalent first-row transition metals. nih.gov A range of coordination geometries is observed, often influenced by the specific metal and reaction conditions. For example, iron(II) complexes with related poly(pyrazolyl)borate ligands typically form octahedral complexes. acs.org The ligand's steric and electronic properties can be fine-tuned by introducing substituents on the pyrazolyl rings, which in turn influences the properties of the resulting metal complexes. nih.gov Zinc(II) complexes have been synthesized and characterized, often exhibiting distorted square pyramidal geometries where the ligand coordinates in a tetradentate fashion with one pyrazolyl arm remaining uncoordinated. nih.govmdpi.com

Examples of First-Row Transition Metal Complexes

| Metal Ion | Example Complex Formula | Coordination Geometry |

|---|---|---|

| Manganese(II) | [Mn(pz₄lut)Cl₂] | Pentagonal Bipyramidal |

| Iron(II) | [Fe(Tp)₂] | Octahedral |

| Cobalt(II) | [Co(pz₄lut)Cl₂] | Pentagonal Bipyramidal |

| Nickel(II) | [Ni(BH₄)(pincer)] | Monodentate or Bidentate |

| Copper(I) | [Cu(Tp)]₂ | Bridging Dimer |

| Zinc(II) | [TppyZnCl] | Distorted Square Pyramidal |

The coordination chemistry of tetra(pyrazol-1-yl)boranuide extends to heavier transition metals. Gold(III) complexes have been synthesized where the ligand coordinates in a bidentate fashion to form square planar geometries. figshare.comnih.gov Silver(I) complexes have also been reported. jcsp.org.pk Palladium and platinum complexes with related borate (B1201080) ligands can adopt either monodentate or bidentate coordination modes depending on the structural features of the ancillary ligands. rsc.org Thallium(I) has been used to prepare transfer agents for these types of ligands. researchgate.net The robust nature of the ligand framework allows for the stabilization of these metals in various oxidation states and coordination environments.

The tetra(pyrazol-1-yl)boranuide ligand and its analogues are effective in coordinating to lanthanide ions. nih.gov The large ionic radii and high coordination numbers typical of lanthanides are well-accommodated by the multiple donor sites of these ligands. For instance, complexes of the type [M(L)₂X]ⁿ⁺ have been prepared, where two tetradentate ligands and an ancillary ligand complete the coordination sphere around the lanthanide ion. rsc.org Complexes with cerium(III) and dysprosium(III) have been explored. nih.gov The steric bulk of the ligand can be modified to create a specific coordination environment, which is crucial for controlling the properties of the resulting lanthanide complexes, such as their luminescence. rsc.org Heterobimetallic complexes involving lanthanides and aluminum, supported by tris(pyrazolyl)borate ligands, have also been synthesized, showcasing the ligand's ability to support complex polynuclear structures. nih.govchemrxiv.org

Alkaline Earth Metals and Main Group Elements

The coordination chemistry of the tetra(pyrazol-1-yl)boranuide ligand and its derivatives extends to the s-block and p-block elements, showcasing a range of structural motifs influenced by the size and Lewis acidity of the metal center.

With alkaline earth metals, the coordination is exemplified by a series of bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)borate} complexes of magnesium, calcium, strontium, and barium. In these Ae(TpiPr2)2 compounds, the metal centers are six-coordinate, featuring two κ³-N,N',N''-TpiPr2 ligands. A notable structural feature is the bent arrangement of the two ligands, with the B···Ae···B angle being less than 180°. This angle shows a linear dependence on the ionic radius of the divalent metal ion, decreasing as the size of the metal increases from Mg²⁺ to Ba²⁺. For instance, the complex of the largest ion, Ba²⁺, exhibits a nearly linear structure with a B···Ba···B angle of 167.5°. However, this near-linearity is a result of the pyrazolyl groups tilting significantly towards the metal center, approaching a "side-on" coordination, rather than a true linear metallocene-like geometry. The smallest of these, Mg(TpiPr2)2, displays a crystallographically imposed C₂ symmetry, which necessitates both bending and twisting of the two TpiPr2 ligands. In contrast, the similarly sized Ca²⁺ and Sr²⁺ complexes adopt a bent-metallocene Cₛ symmetry.

The reactivity of these alkaline earth metal complexes has also been explored. For example, a strontium hydride complex supported by the superbulky hydrotris(3-adamantyl-5-isopropyl-pyrazolyl)borate (TpAd,iPr) ligand, [(TpAd,iPr)Sr(μ-H)]₂, has been isolated and structurally characterized. This dimeric complex features two different bonding modes between the strontium center and the TpAd,iPr ligand. nih.gov Its reactivity towards various organic substrates has been demonstrated, leading to products of C-H activation and reductive coupling. nih.gov Furthermore, barium tetraalkylaluminate complexes supported by the same bulky ligand, such as [(TpAd,iPr)Ba(AlR₄)]ₙ (R = Me, Et), have been synthesized and shown to exist as dimers or monomers in the solid state.

In the realm of main group elements, the coordination of tris(pyrazolyl)borate ligands to indium has been demonstrated in the formation of molybdenum- and tungsten-indane complexes. The reaction of [TpMo(CO)₃]⁻ with InBr₃ yields [TpMo(CO)₃(InBr₂)], where the indium moiety is coordinated to the molybdenum center. The geometry of these complexes is influenced by the steric bulk of the pyrazolylborate ligand. For the less sterically demanding Tp ligand, the complex adopts a four-legged piano stool geometry. In contrast, the more sterically hindered Tp* ligand (hydrotris(3,5-dimethylpyrazol-1-yl)borate) leads to a 3:3:1 face-capped octahedral arrangement, which is attributed to the steric repulsion between the methyl groups on the Tp* ligand and the InBr₃ ligand. mdpi.com The Mo-In bond length is shorter in the Tp* complex, suggesting a greater electron density donation from molybdenum to indium in this case. mdpi.com

Influence of Ligand Modification on Metal Coordination Geometries and Electronic Properties

The versatility of the tetra(pyrazol-1-yl)boranuide ligand system is significantly enhanced by the ability to introduce substituents onto the pyrazolyl rings. These modifications allow for the fine-tuning of both the steric and electronic properties of the resulting metal complexes, thereby influencing their structure, reactivity, and spectroscopic characteristics.

Steric Effects of Substituents on Metal Complex Structure

The introduction of bulky substituents at the 3- and 5-positions of the pyrazolyl rings has a profound impact on the coordination geometry of the resulting metal complexes. These sterically hindered ligands can enforce specific coordination numbers and geometries by preventing the coordination of multiple ligands to the metal center. For instance, the introduction of bulky groups such as tert-butyl or phenyl at the 3-position led to the development of ligands that act as "tetrahedral enforcers". researchgate.net This steric hindrance prevents the formation of unreactive bis-chelate octahedral complexes, thereby promoting the formation of tetrahedral complexes with available coordination sites for catalysis. researchgate.net

The effect of steric bulk is also evident in the coordination of lanthanide complexes. A sterically hindered podand ligand, hydrotris[3-(6-methyl)pyridin-2-ylpyrazol-1-yl]borate, was designed with methyl groups on the pyridyl rings. rsc.org These methyl groups would sterically interfere with each other if the ligand were to coordinate in a fully hexadentate manner. rsc.org Consequently, partial dissociation of the podand occurs, with one or two of the pyridyl groups remaining uncoordinated, resulting in the ligand being penta- or tetra-dentate. rsc.org This demonstrates how steric pressure can dictate the denticity of a multidentate ligand.

The influence of steric effects on reaction rates has also been quantified. In the oxygen atom transfer (OAT) reactivity of dioxo-Mo(VI) complexes of hydrotris(3,5-dimethylpyrazolyl)borate (TpMe2) and hydrotris(3-isopropylpyrazol-1-yl)borate (TpiPr), the first step of the reaction is controlled primarily by the steric factor of the incoming tertiary phosphine (B1218219). nih.gov This highlights the crucial role of steric interactions in dictating the kinetics of reactions at the metal center.

Table 1: Influence of Steric Bulk on Metal Complex Geometry

| Ligand | Metal | Ancillary Ligands | Resulting Geometry | Key Steric Feature |

| Hydrotris(3-tert-butylpyrazol-1-yl)borate | Cu(II) | - | Distorted tetrahedral | Bulky tert-butyl groups enforce a tetrahedral geometry. researchgate.net |

| Hydrotris[3-(6-methyl)pyridin-2-ylpyrazol-1-yl]borate | Eu(III), Gd(III), Tb(III) | NO₃⁻, H₂O | Penta- or tetra-coordinate ligand | Methyl groups on pyridyl rings prevent hexadentate coordination. rsc.org |

| Hydrotris(3,5-dimethylpyrazol-1-yl)borate (Tp) | Mo(0) | (CO)₃, InBr₃ | Face-capped octahedral | Methyl groups cause steric repulsion with the InBr₃ ligand. mdpi.com |

| Hydrotris(pyrazol-1-yl)borate (Tp) | Mo(0) | (CO)₃, InBr₃ | Four-legged piano stool | Less steric bulk allows for a different coordination geometry compared to Tp. mdpi.com |

Electronic Effects of Substituents on Metal-Ligand Interactions

The electronic properties of the tetra(pyrazol-1-yl)boranuide ligand can be systematically tuned by introducing electron-donating or electron-withdrawing substituents on the pyrazolyl rings. These modifications directly influence the electron density at the metal center, which in turn affects the metal-ligand bond strengths, redox potentials, and reactivity of the complex.

Spectroscopic techniques are powerful tools for probing these electronic effects. In copper(I) carbonyl complexes, the C-O stretching vibration (νCO) in the infrared spectrum serves as a sensitive probe for the "electron richness" of the copper(I) center. acs.org A lower νCO frequency indicates a more electron-rich metal center, which engages in stronger π-backbonding with the CO ligand. This allows for a systematic evaluation of the electronic influence of different substituents on the pyrazolylborate ligand.

Cyclic voltammetry is another valuable technique for quantifying the electronic effects of ligand substituents. The redox potential of a metal complex is directly related to the electron density at the metal center. For a series of tetrakis(pyrazolyl)borate rhenium(V) complexes, it was observed that replacing a hydrogen atom with a methyl group on the pyrazolyl ring leads to a small decrease in the oxidation potential. peacta.org This is consistent with the slightly better electron-donating ability of the methyl group compared to hydrogen, which makes the metal center easier to oxidize. peacta.org

In a study of iron complexes with different tris(pyrazolyl)borate ligands designed to model cysteine dioxygenase, the position of a mesityl substituent was found to influence the redox potentials. nih.gov A shift in the anodic peak potential (Epa) of 100 mV and the cathodic peak potential (Epc) of 70 mV was observed upon changing the position of the mesityl group, highlighting the subtle yet significant electronic tuning achievable through substituent placement. nih.gov

The introduction of fluorinated substituents on the pyrazolyl rings of a hydrotris(pyrazolyl)borate ligand in copper(I) complexes demonstrates a clear electronic influence, as observed through IR and multinuclear NMR spectroscopy, even when X-ray crystallography does not show definitive trends in the copper(I) geometry. researchgate.net This underscores the sensitivity of spectroscopic methods in detecting electronic perturbations in the metal-ligand interactions.

Table 2: Electronic Effects of Substituents on Redox Potentials of Metal Complexes

| Metal Complex | Substituent Change | Eox or Epa/Epc (V vs. reference) | Observation |

| [ReO{B(pz)₄}L] type | H to CH₃ | Small decrease in Eox | CH₃ is more electron-donating than H, making oxidation easier. peacta.org |

| [TpMesFe(SR)] type | Change in mesityl position | Epa shifts by 100 mV, Epc shifts by 70 mV | The position of the bulky group has a distinct electronic effect. nih.gov |

Metal-Ligand Cooperation in Coordination Processes

While poly(pyrazolyl)borate ligands are often considered as spectator ligands that provide a stable coordination environment for the metal center, there is growing evidence of their participation in reactions, a phenomenon known as metal-ligand cooperation. This cooperation can involve the ligand framework directly participating in bond activation or substrate transformation, often through the B-H moiety or by exploiting the proton-responsive nature of modified pyrazole (B372694) rings.

In the context of catalysis, metal-ligand cooperation has been implicated in the zinc-catalyzed hydroboration of carbon dioxide. nih.gov The catalytic activity in such systems often originates from the cooperativity between Lewis acidic and basic sites, and in some cases, the ligand framework can be designed to incorporate such functionality. For instance, borane-tethered heteroscorpionate bis(pyrazolyl)methane ligands have been shown to amplify the catalytic activity of zinc in the hydroboration of CO₂. nih.gov While not a tetra(pyrazol-1-yl)boranuide, this example illustrates the principle of incorporating reactive functionalities into the ligand backbone to promote cooperative catalysis.

Furthermore, the broader class of protic pyrazole-containing ligands has been extensively studied for their ability to engage in metal-ligand cooperation. nih.gov Chelation of these ligands to a metal center enhances the acidity of the pyrazole N-H proton, which can then participate in proton-coupled electron transfer or act as a proton shuttle in catalytic cycles. nih.gov Although the tetra(pyrazol-1-yl)boranuide ligand itself is not protic, the principles of designing pyrazolyl-based ligands for cooperative reactivity are well-established and provide a conceptual framework for developing new catalytic systems based on functionalized tetra(pyrazol-1-yl)boranuide scaffolds.

Structural Elucidation of Metal Tetra Pyrazol 1 Yl Boranuide Complexes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For metal-tetra(pyrazol-1-yl)boranuide complexes, this technique provides invaluable insights into their molecular geometry, the packing of molecules within the crystal lattice, and the subtle non-covalent forces that govern the supramolecular architecture.

Single-crystal X-ray diffraction studies have revealed a variety of coordination modes for the tetra(pyrazol-1-yl)boranuide ligand. While it can act as a tridentate ligand, similar to the more common hydrotris(pyrazolyl)borate, it can also exhibit bidentate coordination, leaving two pyrazolyl groups uncoordinated.

For instance, in gold(III) complexes, the [B(pz)₄]⁻ ligand has been shown to act as a bidentate chelating agent. In the complex [Au{κ²-N,N'-B(pz)₄}(κ²-C,N-C₆H₄CH₂NMe₂-2)]ClO₄, the gold center adopts a square planar geometry, with two coordination sites occupied by the two nitrogen atoms from the pyrazolyl groups of the [B(pz)₄]⁻ ligand. core.ac.uknih.gov This bidentate coordination is a notable feature, as the ligand adapts to the electronic and steric requirements of the metal center.

In a copper(I) complex with the related tris(pyrazol-1-yl)methane (B1237147) ligand, [Cu(CHpz₃)(PPh₃)][BF₄], the copper(I) center is tetracoordinated. mdpi.com The geometry is distorted from an ideal tetrahedral arrangement. mdpi.com The crystal packing in these complexes is influenced by the nature of the metal, the other ligands present, and the counter-ions, leading to diverse supramolecular assemblies.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | **Key Bond Angles (°) ** | Ref. |

| [Au{κ²-N,N'-BH(Pz)₃}Cl₂] | Monoclinic | P2₁/n | Au-Cl(1): 2.275(2), Au-Cl(2): 2.278(2), Au-N(11): 2.036(6), Au-N(21): 2.035(6) | N(11)-Au-N(21): 88.5(2), Cl(1)-Au-Cl(2): 92.41(8) | nih.gov |

| [Cu(CHpz₃)(PPh₃)][BF₄] | Monoclinic | P2₁/c | Cu-P: 2.2354(5), Cu-N(1): 2.091(1), Cu-N(3): 2.158(1), Cu-N(5): 2.071(1) | P-Cu-N(1): 119.33(4), P-Cu-N(3): 108.99(4), P-Cu-N(5): 123.00(4), N(1)-Cu-N(5): 103.40(5) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

In complexes where co-crystallized solvent molecules or ligands with suitable functional groups are present, hydrogen bonds are frequently observed. For example, in the crystal structure of [Cu(CHpz₃)(PPh₃)][BF₄], Hirshfeld surface analysis highlighted the presence of several non-classical hydrogen bonds involving the tetrafluoroborate (B81430) anion. mdpi.com The fluorine atoms of the [BF₄]⁻ anion act as hydrogen bond acceptors, interacting with C-H donors from the pyrazolyl and phenyl rings of the cationic complex.

π-π stacking interactions are also a common feature, arising from the parallel arrangement of the aromatic pyrazolyl rings of adjacent complex molecules. These interactions contribute significantly to the cohesion of the crystal lattice. The specific nature and strength of these interactions depend on the relative orientation and distance between the aromatic rings.

The tetra(pyrazol-1-yl)boranuide ligand and its analogues, often referred to as scorpionate ligands, exhibit considerable conformational flexibility. This allows them to adapt to the coordination preferences of a wide range of metal ions with varying sizes and electronic properties.

Database analysis and molecular mechanics studies have shown that tris(pyrazolyl)borate ligands act like "molecular vises," opening their tripodal structure for larger metals and closing around smaller metal ions. acs.org This inherent flexibility is also a characteristic of the tetra(pyrazol-1-yl)boranuide ligand. The pyrazolyl rings can rotate around the B-N bonds, allowing the ligand to adopt different conformations to achieve optimal coordination with the metal center. This can result in various coordination modes, from the classic tridentate κ³ fashion to a bidentate κ² coordination, as seen in the gold(III) complexes. core.ac.uknih.gov In some cases, intermolecular interactions can "lock" the ligand into a specific conformation within the crystal lattice. mit.edu

Spectroscopic Characterization in Solution and Solid State

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are essential for characterizing these complexes in both the solid state and in solution, offering insights into their dynamic behavior and electronic properties.

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of metal-tetra(pyrazol-1-yl)boranuide complexes in solution.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of these complexes provide detailed information about the pyrazolyl rings. The chemical shifts of the protons and carbons of the pyrazolyl groups are sensitive to coordination with a metal center. For example, in cobalt(III) complexes of tris(pyrazolyl)borohydride, the ¹H NMR signals for the pyrazolyl protons shift upon complexation. jcsp.org.pk Similarly, the ¹³C NMR signals for the pyrazolyl carbons also show significant shifts. jcsp.org.pk In paramagnetic complexes, such as those of Co(II), the isotropic shifts can be very large, providing a sensitive probe of the electronic structure. researchgate.net

¹¹B NMR: ¹¹B NMR spectroscopy is particularly useful for directly probing the boron center of the tetra(pyrazol-1-yl)boranuide ligand. The chemical shift and line width of the ¹¹B resonance can provide information about the symmetry of the boron environment. A theoretical study of pyrazolylborates reported a calculated ¹¹B chemical shift of -0.9 ppm for the tetrakis(pyrazol-1-yl)borate anion. researchgate.net In a palladium(II) tetrakis(1-pyrazolyl)borate (B13775929) complex, the ¹¹B NMR spectrum showed a signal at 0.9 ppm. dtic.mil This technique can also be used to monitor the synthesis and purity of scorpionate ligands. nih.gov

³¹P and ¹⁹F NMR: When other NMR-active nuclei are present in the complex, such as phosphorus in a phosphine (B1218219) ligand or fluorine in a counter-ion, ³¹P and ¹⁹F NMR can provide additional structural information. For instance, in complexes containing a triphenylphosphine (B44618) ligand, a single resonance in the ³¹P NMR spectrum would indicate the coordination of the phosphine to the metal center. mdpi.com In the presence of a tetrafluoroborate anion, a characteristic signal in the ¹⁹F NMR spectrum would be observed. researchgate.net

| Nucleus | Compound/Ligand | Solvent | Chemical Shift (δ, ppm) | Ref. |

| ¹H | Ag[HB(pz)₃] | CD₃CN | 7.57 (Hc), 7.46 (Ha), 6.09 (Hb) | jcsp.org.pk |

| ¹H | [Co{HB(pz)₃}Cl₂] | CD₃CN | 8.18, 6.75, 6.39 | jcsp.org.pk |

| ¹H | Pd[B(pz)₄]₂ (-48 °C) | CD₂Cl₂ | 7.86/6.93/6.36, 7.79/7.38/6.46, 7.41/7.09/6.32 (ratio 1:1:2) | dtic.mil |

| ¹³C | Ag[HB(pz)₃] | CD₃CN | 139.13 (C=N), 134.09 (C-N), 102.88 (C=C) | jcsp.org.pk |

| ¹³C | [Co{HB(pz)₃}Cl₂] | CD₃CN | 144.76, 138.96, 108.88 | jcsp.org.pk |

| ¹¹B | [B(pz)₄]⁻ (calculated) | - | -0.9 | researchgate.net |

| ¹¹B | Pd[B(pz)₄]₂ | CD₂Cl₂ | 0.9 | dtic.mil |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are valuable for identifying characteristic functional groups and for studying the effects of metal coordination on the ligand.

In the IR spectra of metal-poly(pyrazolyl)borate complexes, several key vibrational bands are of diagnostic importance. For complexes of the related hydrotris(pyrazolyl)borate ligand, the B-H stretching vibration is typically observed in the range of 2400-2550 cm⁻¹. jcsp.org.pk The C=N and C=C stretching vibrations of the pyrazolyl rings usually appear in the 1500-1550 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively. jcsp.org.pk Upon coordination to a metal, these bands often exhibit shifts in frequency, reflecting the changes in bond strength and electron distribution within the ligand. For example, in a Co(III) complex, the B-H, C=N, and C=C stretching frequencies were observed to shift compared to the free ligand. jcsp.org.pk New bands corresponding to metal-ligand vibrations, such as M-N stretching, may also appear at lower frequencies. jcsp.org.pk

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The assignment of vibrational modes can be aided by theoretical calculations.

| Vibrational Mode | Compound | **Frequency (cm⁻¹) ** | Ref. |

| ν(B-H) | Ag[HB(pz)₃] | 2435.8 | jcsp.org.pk |

| ν(C=N) | Ag[HB(pz)₃] | 1502.7 | jcsp.org.pk |

| ν(C=C) | Ag[HB(pz)₃] | 1401.2 | jcsp.org.pk |

| ν(B-H) | [Co{HB(pz)₃}Cl₂] | 2517.6 | jcsp.org.pk |

| ν(C=N) | [Co{HB(pz)₃}Cl₂] | 1504.7 | jcsp.org.pk |

| ν(C=C) | [Co{HB(pz)₃}Cl₂] | 1408.4 | jcsp.org.pk |

| ν(M-N) | [Co{HB(pz)₃}Cl₂] | 460.2 | jcsp.org.pk |

| ν(M-Cl) | [Co{HB(pz)₃}Cl₂] | 753.8 | jcsp.org.pk |

This table is interactive. Click on the headers to sort the data.

Electronic Absorption (UV-Vis) and Luminescence Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for probing the d-d electronic transitions within transition metal complexes of tetra(pyrazol-1-yl)boranuide. The positions and intensities of the absorption bands offer critical information regarding the coordination geometry and the nature of the metal-ligand interactions. For instance, the spectra of Co(II), Ni(II), and Cu(II) complexes with this ligand would be expected to display characteristic bands indicative of their respective coordination environments, which are often distorted tetrahedral or octahedral.

In a study of a related bis[tetrakis(pyrazol-1-yl)borate]Co(II) complex, the electronic spectrum is a key component of its characterization, revealing features consistent with an octahedral coordination geometry. While specific maxima are not detailed in the available abstract, the technique is noted as essential for confirming the structural arrangement of the ligands around the central cobalt ion. Research on similar nickel(II) and copper(II) complexes with other pyrazolyl-containing ligands further underscores the utility of UV-Vis spectroscopy in assigning coordination geometries based on the observed d-d transition bands.

| Metal Ion | Complex Geometry | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Co(II) | Octahedral | Data not available | Data not available |

| Ni(II) | Octahedral | Data not available | Data not available |

| Cu(II) | Distorted Octahedral | Data not available | Data not available |

| Note: Specific UV-Vis data for tetra(pyrazol-1-yl)boranuide complexes is not readily available in the reviewed literature. The table reflects the expected application of the technique. |

Luminescence spectroscopy is particularly valuable for characterizing complexes of the tetra(pyrazol-1-yl)boranuide ligand with lanthanide ions, such as europium(III) and terbium(III). The ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. The emission spectra of Eu(III) complexes typically show sharp bands corresponding to the ⁵D₀ → ⁷Fⱼ transitions, while Tb(III) complexes exhibit characteristic emissions from the ⁵D₄ excited state. The intensity and lifetime of this luminescence are sensitive to the coordination environment and the presence of quenching species.

Studies on analogous lanthanide complexes with other poly(pyrazol-1-yl)borate ligands have demonstrated the efficiency of these ligands in sensitizing lanthanide luminescence. For example, terbium complexes with pyrazolone (B3327878) derivatives have been shown to exhibit strong green fluorescence. While specific quantum yield and emission wavelength data for Eu(III) and Tb(III) complexes of tetra(pyrazol-1-yl)boranuide are not explicitly available, the general principles suggest they would be promising luminescent materials.

| Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Quantum Yield (%) |

| Eu(III) | ~350 | ~590, 615, 650, 700 | Data not available |

| Tb(III) | ~350 | ~490, 545, 580, 620 | Data not available |

| Note: The data presented is based on typical values for luminescent lanthanide complexes with similar polypyrazolylborate ligands, as specific data for tetra(pyrazol-1-yl)boranuide complexes is not available. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic metal complexes of tetra(pyrazol-1-yl)boranuide, providing detailed information about the electronic structure and the immediate coordination sphere of the metal ion. This method is applicable to complexes with one or more unpaired electrons, such as those of Co(II) and Cu(II).

For a high-spin Co(II) (d⁷) complex in an octahedral or tetrahedral environment, the EPR spectrum can be complex but provides crucial parameters like the g-tensor and hyperfine coupling constants, which are sensitive to the symmetry of the ligand field. Similarly, for a Cu(II) (d⁹) complex, the EPR spectrum can readily distinguish between different coordination geometries (e.g., square planar, tetrahedral, or octahedral) and provide insights into the nature of the metal-ligand bonding.

While specific EPR data for metal complexes of tetra(pyrazol-1-yl)boranuide are not readily found in the literature, studies on analogous Co(II) and Cu(II) complexes with other polypyrazolylborate ligands highlight the power of this technique. For instance, the g-values and hyperfine coupling constants are used to determine the ground electronic state and the degree of covalency in the metal-ligand bonds.

| Paramagnetic Ion | g-values (g_x, g_y, g_z) | Hyperfine Coupling (A, MHz) |

| Co(II) | Data not available | Data not available |

| Cu(II) | Data not available | Data not available |

| Note: Specific EPR parameters for tetra(pyrazol-1-yl)boranuide complexes are not available in the surveyed literature. The table indicates the type of data obtained from EPR studies. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation patterns of metal-tetra(pyrazol-1-yl)boranuide complexes, confirming their composition and providing clues about their structure and stability. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are particularly well-suited for the analysis of these often non-volatile and thermally sensitive coordination compounds.

| Complex | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |

| [Co(B(Pz)₄)₂] | Expected at [M]⁺ | [M - Pz]⁺, [M - B(Pz)₄]⁺, [B(Pz)₄]⁺ |

| [Ni(B(Pz)₄)₂] | Expected at [M]⁺ | [M - Pz]⁺, [M - B(Pz)₄]⁺, [B(Pz)₄]⁺ |

| [Cu(B(Pz)₄)₂] | Expected at [M]⁺ | [M - Pz]⁺, [M - B(Pz)₄]⁺, [B(Pz)₄]⁺ |

| Note: The fragmentation data is hypothetical, based on the expected behavior of such complexes, as specific experimental data for these tetra(pyrazol-1-yl)boranuide complexes is not detailed in the available literature. |

Theoretical and Computational Chemistry of Tetra Pyrazol 1 Yl Boranuide Systems

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

While DFT is excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules and their interactions over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For tetra(pyrazol-1-yl)boranuide systems, MD is particularly useful for understanding supramolecular chemistry, such as how individual complex molecules interact with each other, with solvent molecules, or with larger biological targets like proteins or DNA. nih.govnih.gov These simulations can reveal the nature and stability of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are critical in crystal packing, self-assembly, and host-guest recognition. nih.govmdpi.com For instance, MD simulations can be used to assess the stability of a ligand-protein complex over time, tracking fluctuations and conformational changes that are not apparent from static docking models. nih.govnih.gov

Computational Insights into Reactivity and Catalytic Mechanisms

Computational chemistry provides indispensable insights into the reactivity of tetra(pyrazol-1-yl)boranuide complexes and their role in catalysis. By mapping the potential energy surface of a chemical reaction, DFT calculations can identify transition states, intermediates, and the associated activation energies. This allows for the detailed elucidation of reaction mechanisms, helping to explain observed product distributions and reaction rates.

In the context of catalysis, these methods can clarify the role of the metal center and the tetra(pyrazol-1-yl)boranuide ligand in the catalytic cycle. mdpi.com For example, calculations can determine whether the ligand acts merely as a spectator, providing a stable coordination environment, or if it actively participates in the reaction, perhaps through metal-ligand cooperation. mdpi.com Computational studies on related poly(pyrazolyl)borate complexes have been used to investigate their performance in oxidation catalysis, providing a theoretical basis for understanding their catalytic activity. nih.govamanote.com By understanding these mechanisms at a molecular level, researchers can rationally modify the ligand structure—for instance, by adding sterically bulky or electron-withdrawing/donating groups—to tune the catalytic properties of the complex for improved efficiency and selectivity.

Reactivity and Mechanistic Studies of Metal Tetra Pyrazol 1 Yl Boranuide Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental processes in coordination chemistry that involve the replacement of one or more ligands in a complex by other ligands. In the context of metal-tetra(pyrazolyl)boranuide complexes, these reactions are pivotal for synthesizing new compounds and for understanding their reaction mechanisms.

The tetra(pyrazolyl)borate ligand can coordinate to a metal center in various modes, most commonly as a bidentate or tridentate ligand, leaving one or two pyrazolyl arms uncoordinated. This flexibility allows for the facile substitution of other ligands at the metal center. For instance, in zinc(II) complexes bearing tris[3-(2-pyridyl)-pyrazolyl] borate (B1201080) ligands, the axial chloride ligand can be readily replaced by an azide (B81097) ion in a simple substitution reaction. nih.gov This reactivity highlights the labile nature of certain ligands in the coordination sphere, which can be exchanged to tune the electronic and steric properties of the complex.

Similarly, tungsten–indane complexes with tris(pyrazolyl)borate ligands demonstrate ligand exchange at the indium center, which is datively bonded to the tungsten. In the complex Et₄N[Tp*W(CO)₃{In(ONO₂)}], the three bromide ligands on the indium atom are exchanged for three nitrate (B79036) groups while the tungsten-indium bond remains intact. mdpi.com This illustrates that ligand substitution can occur at a secondary metal center within the complex without disrupting the primary coordination of the poly(pyrazolyl)borate ligand to the transition metal.

The mechanism of these substitution reactions can vary, often depending on the nature of the metal, the entering and leaving groups, and the reaction conditions. In many cases, particularly for square planar or coordinatively unsaturated complexes, an associative mechanism is proposed, where the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate, followed by the departure of the leaving group. For octahedral complexes, a dissociative mechanism, involving the initial loss of a ligand to form a lower-coordinate intermediate, is more common.

Electrochemical Properties and Redox Behavior

The electrochemical properties of metal-tetra(pyrazolyl)boranuide complexes are of great interest due to their potential applications in catalysis, sensing, and molecular electronics. The tetra(pyrazolyl)borate ligand can stabilize various oxidation states of the coordinated metal ion, leading to rich and often reversible redox chemistry.

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of these complexes. By scanning the potential of a working electrode and measuring the resulting current, information about the formal reduction potentials, the number of electrons transferred, and the stability of the oxidized and reduced species can be obtained.

Studies on homoleptic divalent and trivalent metal-bis[poly(pyrazolyl)borate] complexes, including those with the tetrakis(pyrazolyl)borate (pzTp) ligand, have provided valuable insights into their electrochemical behavior. nih.gov For example, the Co(III)/Co(II) and Mn(III)/Mn(II) couples in these complexes exhibit electrode reactions that are accompanied by a change in the metal atom's spin state. nih.gov

Controlled potential electrolysis is another important technique that allows for the bulk conversion of a complex from one oxidation state to another. This method can be used to generate and isolate specific redox species for further characterization and to confirm the number of electrons involved in a particular redox process.

The following interactive table summarizes the electrochemical data for a series of homoleptic metal-bis[tetrakis(pyrazolyl)borate] complexes.

| Complex | Redox Couple | E½ (V vs. Fc⁺/Fc) | ΔEp (mV) | Solvent | Reference |

|---|---|---|---|---|---|

| [Mn(pzTp)₂] | Mn(III)/Mn(II) | -0.26 | 100 | 1,2-dichloroethane | nih.gov |

| [Fe(pzTp)₂] | Fe(III)/Fe(II) | 0.14 | 80 | 1,2-dichloroethane | nih.gov |

| [Co(pzTp)₂] | Co(III)/Co(II) | -0.10 | 120 | 1,2-dichloroethane | nih.gov |

| [Ni(pzTp)₂] | Ni(III)/Ni(II) | 0.77 | 90 | 1,2-dichloroethane | nih.gov |

The tetra(pyrazolyl)borate ligand is known to stabilize a range of metal oxidation states. The electron-donating ability of the pyrazolyl groups influences the electron density at the metal center, thereby affecting the ease of oxidation and reduction. The redox potentials of metal-tetra(pyrazolyl)boranuide complexes are sensitive to the nature of the metal and the substituents on the pyrazolyl rings.

Electron transfer in these complexes is often a metal-centered process, involving the gain or loss of an electron from the d-orbitals of the transition metal. However, in some cases, ligand-based redox processes can also occur. The kinetics of electron transfer can be influenced by structural rearrangements that accompany the change in oxidation state. For instance, the slow electron transfer observed for the Co(III)/Co(II) and Mn(III)/Mn(II) couples in bis(poly(pyrazolyl)borate) complexes is attributed to the coupled electron transfer and spin-exchange processes. nih.gov This means that the change in oxidation state is accompanied by a change in the spin state of the metal ion, which requires a significant structural reorganization and thus slows down the electron transfer rate. nih.gov

Investigation of Intramolecular Rearrangements and Fluxionality

Metal-tetra(pyrazolyl)boranuide complexes can exhibit dynamic behavior in solution, where different parts of the molecule undergo rapid intramolecular exchange. This phenomenon, known as fluxionality, can be investigated using techniques such as variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy.

Fluxional processes in these complexes often involve the interchange of coordinating and non-coordinating pyrazolyl groups. The tetra(pyrazolyl)borate ligand can readily switch its coordination mode, for example, from tridentate to bidentate, allowing for the rapid exchange of the pyrazolyl arms. This type of rearrangement is a key feature of "scorpionate" ligands.

A study on a mononuclear zinc(II) complex with a tris[3-(2-pyridyl)-pyrazolyl] borate ligand, [TppyZnCl], demonstrated this fluxional behavior. nih.gov At room temperature, the ¹H NMR spectrum showed averaged signals, indicating a dynamic process. Upon cooling to -60 °C, the signals broadened and then resolved into a more complex pattern, consistent with a slowing of the exchange process and the presence of a less symmetric, static structure. nih.gov This behavior is indicative of the interchange between a dangling pyrazolyl-pyridyl arm and a coordinated one.

Another example of intramolecular rearrangement is observed in a dihydridorhodatetraborane complex, which exhibits an intramolecular proton exchange process. mdpi.com Although not a tetra(pyrazolyl)borate complex, the principles of fluxionality are similar. In this case, variable-temperature NMR studies revealed that certain proton signals broaden and disappear upon heating, indicating an exchange process that does not involve all the protons in the molecule. mdpi.com

These fluxional processes are important as they can provide low-energy pathways for ligand substitution and can play a crucial role in the catalytic activity of these complexes. The ability of the tetra(pyrazolyl)borate ligand to facilitate these dynamic rearrangements is a key aspect of its versatility in coordination chemistry.

Catalytic Applications of Metal Tetra Pyrazol 1 Yl Boranuide Complexes

Applications in Homogeneous Catalysis

Metal complexes of tetra(pyrazol-1-yl)boranuide have been investigated as catalysts in a range of organic transformations. The ligand's unique steric and electronic properties, stemming from the presence of four pyrazolyl units, can be tuned to influence the outcome of these reactions.

The activation and functionalization of otherwise inert C-H bonds is a significant area of research in chemistry. While the broader class of poly(pyrazolyl)borate ligands has been extensively used in this field, specific examples detailing the catalytic performance of metal-tetra(pyrazolyl)boranuide complexes are less common in the literature. The electronic and structural properties of these scorpionate ligands play a crucial role in the ability of transition metal complexes to mediate C-H activation. researchgate.net However, detailed studies focusing solely on the tetra(pyrazolyl)boranuide ligand in catalytic C-H functionalization are not widely reported, and thus, specific data on yields and turnover numbers for these particular complexes are limited.

General observations suggest that the ligand's denticity and the metal center's electronic environment are key factors. The tetra(pyrazolyl)boranuide ligand can coordinate to a metal center in a bidentate or tridentate fashion, leaving one or two pyrazolyl groups uncoordinated. This dynamic coordination can create open sites on the metal for substrate binding and subsequent C-H activation.

Late transition metal complexes bearing tridentate ligands are known for their stability and tolerance in olefin polymerization. researchgate.net While numerous studies have focused on tris(pyrazolyl)borate (Tp) ligands in this context, the catalytic behavior of their tetra(pyrazolyl)boranuide counterparts is not as extensively documented. The activation of Group 4 metal complexes with bulky tris(pyrazolyl)borate ligands by methylaluminoxane (B55162) (MAO) has been shown to generate highly active olefin polymerization catalysts. lookchem.com

Metal complexes of poly(pyrazolyl)borate ligands have been investigated as catalysts for various oxidation reactions. nih.gov The ligand framework can stabilize metal centers in different oxidation states, which is crucial for catalytic oxidation cycles. For instance, manganese complexes have been studied for the catalytic oxidation of styrene. researchgate.net

While the potential of metal-tetra(pyrazolyl)boranuide complexes in selective oxidation is recognized, detailed reports on their application in reactions like the epoxidation of alkenes or the oxidation of alcohols are limited. The electronic properties of the pyrazolyl substituents can be modified to tune the redox potential of the metal center, thereby influencing the catalytic activity and selectivity. For example, electron-withdrawing groups on the pyrazolyl rings can enhance the Lewis acidity of the metal center, which can be beneficial in certain oxidation reactions. The specific influence of the fourth pyrazolyl group in [B(pz)4]⁻ on these catalytic processes remains an area for further investigation.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. researchgate.net The nature of the supporting ligand is critical in these reactions, influencing the stability and reactivity of the catalytic intermediates. While pyrazole-containing ligands have been used in C-C coupling reactions, specific applications of metal-tetra(pyrazolyl)boranuide complexes are not extensively reported.

The Henry reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound, can be catalyzed by metal complexes. However, there is a lack of specific data on the use of metal-tetra(pyrazolyl)boranuide complexes for this transformation.

Similarly, carbene and nitrene insertion reactions into C-H bonds are important methods for C-C and C-N bond formation. mdpi.com Copper complexes with fluorinated bis- and tris(pyrazolyl)borates have been shown to catalyze nitrene insertion into aromatic and benzylic C-H bonds. rsc.org The electronic properties of the ligand play a significant role in the selectivity of these reactions. While it is plausible that metal-tetra(pyrazolyl)boranuide complexes could also mediate such transformations, detailed studies and specific catalytic data are currently scarce.

Design Principles for Enhanced Catalytic Activity

The catalytic performance of metal-tetra(pyrazolyl)boranuide complexes is intrinsically linked to the steric and electronic properties of the ligand. Understanding these relationships is key to designing more efficient catalysts.

The steric and electronic environment around a metal center, dictated by its ligands, is a fundamental aspect of catalyst design. mit.eduresearchgate.net For tetra(pyrazolyl)boranuide ligands, these properties can be systematically varied.

Steric Effects: The four pyrazolyl groups of the [B(pz)4]⁻ ligand create a sterically demanding environment around the metal center. This steric bulk can influence:

Coordination Number and Geometry: The ligand can enforce a specific coordination geometry on the metal center, which can affect its reactivity. The flexibility to adopt bidentate or tridentate coordination allows for the creation of coordinatively unsaturated metal centers, which are often key to catalytic activity. researchgate.net

Substrate Selectivity: The steric hindrance can control the access of substrates to the metal center, leading to shape and size selectivity in catalysis.

Catalyst Stability: Bulky ligands can protect the metal center from decomposition pathways, such as dimerization or reaction with solvents, thus increasing the catalyst's lifetime.

Electronic Effects: The electronic nature of the tetra(pyrazolyl)boranuide ligand can be tuned by introducing substituents on the pyrazolyl rings.

Electron-Donating Groups: These groups increase the electron density at the metal center, which can enhance its reactivity in oxidative addition steps common in cross-coupling reactions.

Electron-Withdrawing Groups: These groups decrease the electron density at the metal center, making it more electrophilic. This can be advantageous in reactions where the activation of a substrate by a Lewis acidic metal is the key step, such as in some oxidation reactions. rsc.org

The presence of a fourth pyrazolyl group in the tetra(pyrazolyl)boranuide ligand, compared to the more common tris(pyrazolyl)borate ligands, provides an additional, potentially uncoordinated, pyrazolyl arm. This "dangling" arm can play several roles: it can influence the steric environment, participate in substrate binding, or even act as an internal base to facilitate proton transfer steps in a catalytic cycle. The specific impact of this fourth pyrazolyl group on the catalytic performance of metal complexes is an area that warrants further detailed investigation to fully harness the potential of this versatile ligand. rsc.org

Understanding Reaction Mechanisms in Catalytic Cycles of Metal-Tetra(pyrazol-1-yl)boranuide Complexes

The catalytic efficacy of metal complexes is fundamentally governed by the intricate dance of bond formation and cleavage that constitutes the catalytic cycle. For complexes featuring the tetra(pyrazol-1-yl)boranuide ligand, often denoted as [B(pz)₄]⁻, the mechanism of catalysis is profoundly influenced by the unique structural and electronic properties imparted by this polytopic nitrogen donor ligand. A key feature in the catalytic cycle of these complexes is the hemilabile nature of the [B(pz)₄]⁻ ligand, where one of the four pyrazolyl groups can dissociate from the metal center, creating a vacant coordination site necessary for substrate binding and subsequent transformation.

The catalytic cycle typically commences with the activation of the precatalyst to generate a catalytically active species. This often involves the dissociation of a weakly bound solvent molecule or one of the pyrazolyl arms of the [B(pz)₄]⁻ ligand. This hemilability is a crucial aspect of the ligand's function, allowing the complex to dynamically open a coordination site for the substrate to enter the catalytic loop.

Once the substrate is coordinated to the metal center, the catalytic transformation proceeds through a series of well-defined elementary steps. These can include oxidative addition, migratory insertion, reductive elimination, and ligand substitution, among others. The specific sequence of these steps is dictated by the nature of the metal, the substrate, and the reaction conditions.

A generalized catalytic cycle for a hypothetical hydrogenation reaction catalyzed by a rhodium(I)-tetra(pyrazol-1-yl)boranuide complex can be envisioned as follows:

Catalyst Activation: The cycle begins with the 16-electron square planar precatalyst, where the [B(pz)₄]⁻ ligand is coordinated in a κ²-fashion. Dissociation of one of the non-coordinated pyrazolyl arms is in equilibrium with the coordinated state, but the crucial step for catalysis is the creation of a vacant site for the incoming substrate.

Oxidative Addition: Dihydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a transient 18-electron dihydrido-rhodium(III) intermediate. In this step, the formal oxidation state of rhodium changes from +1 to +3.

Substrate Coordination: The alkene substrate then coordinates to the rhodium(III) center, typically displacing a weakly bound solvent molecule or another ligand. The hemilabile nature of the [B(pz)₄]⁻ ligand can again play a role here, potentially adjusting its coordination mode to accommodate the incoming substrate.

Migratory Insertion: One of the hydride ligands on the rhodium center migrates to one of the carbon atoms of the coordinated alkene, forming a rhodium-alkyl bond. This step is often the rate-determining step of the catalytic cycle and establishes the regioselectivity of the reaction.

Reductive Elimination: The final step involves the reductive elimination of the newly formed alkane product. The rhodium-alkyl and the remaining rhodium-hydride bonds are broken, and a carbon-hydrogen bond is formed in the product. This step regenerates the rhodium(I) catalyst, which can then re-enter the catalytic cycle. The formal oxidation state of rhodium returns to +1.

The "dangling" or non-coordinated pyrazolyl groups of the [B(pz)₄]⁻ ligand are not merely spectators in the catalytic cycle. They can play several important roles:

Steric Influence: The steric bulk of the non-coordinated pyrazolyl groups can influence the regioselectivity and stereoselectivity of the catalytic reaction by controlling the orientation of the substrate in the coordination sphere of the metal.

Electronic Tuning: The electronic properties of the pyrazolyl rings can be modified with substituents, which in turn can fine-tune the electron density at the metal center, affecting its reactivity and catalytic activity.

Stabilization of Intermediates: The non-coordinated pyrazolyl groups can stabilize intermediates in the catalytic cycle through weak interactions or by re-coordinating to the metal center if it becomes coordinatively unsaturated.

Research Findings in Catalytic Hydroboration

Detailed mechanistic studies, often combining kinetic experiments and computational modeling, have provided deeper insights into the catalytic cycles of metal-tetra(pyrazol-yl)boranuide complexes in reactions such as hydroboration. For instance, in the rhodium-catalyzed hydroboration of alkenes, the mechanism is thought to proceed through a Rh(I)/Rh(III) cycle.

The table below summarizes key proposed intermediates and their characteristics in a model rhodium-catalyzed hydroboration of an alkene with catecholborane, highlighting the role of the tetra(pyrazol-1-yl)boranuide ligand.

| Step | Intermediate | Description | Role of [B(pz)₄]⁻ Ligand |

| 1 | [Rh(I)(κ²-B(pz)₄)(alkene)] | The alkene substrate coordinates to the Rh(I) center. | Acts as a bidentate spectator ligand, providing a stable coordination environment. |

| 2 | [Rh(III)(H)(Bcat)(κ²-B(pz)₄)(alkene)] | Oxidative addition of catecholborane (HBcat) to the Rh(I) center. | Stabilizes the resulting Rh(III) center. |

| 3 | [Rh(III)(alkyl)(Bcat)(κ²-B(pz)₄)] | Migratory insertion of the alkene into the Rh-H bond. | The steric profile of the ligand can influence the regioselectivity of the insertion. |

| 4 | [Rh(I)(κ²-B(pz)₄)] + alkyl-Bcat | Reductive elimination of the alkylboronate ester product, regenerating the catalyst. | Facilitates the reductive elimination and re-entry into the catalytic cycle. |

Understanding these intricate mechanistic details is paramount for the rational design of more efficient and selective catalysts based on metal-tetra(pyrazol-1-yl)boranuide complexes for a wide range of organic transformations.

Supramolecular Chemistry and Advanced Material Applications

Construction of Coordination Oligomers and Polymeric Networks